Sigma-1 Affinity vs. IDAB in Melanoma Cells
In homologous competition binding studies using the human malignant melanoma cell line A2058, [125I]PAB (the radiolabeled form of IPAB) demonstrated saturable, high-affinity binding with a Ki value of 6.0 nM [1]. While both IPAB and its structurally related diethylamino analog IDAB exhibited high sigma-1 affinity and low sigma-2 affinity across a panel of neurotransmitter receptors, IPAB was selected for further radiopharmaceutical development based on its overall binding profile [1].
| Evidence Dimension | Binding affinity (Ki) at sigma-1 receptors |
|---|---|
| Target Compound Data | Ki = 6.0 nM |
| Comparator Or Baseline | IDAB (N-(2-diethylaminoethyl)-4-iodobenzamide): high sigma-1 affinity (exact Ki not specified in source); both compounds showed low affinity for sigma-2 sites |
| Quantified Difference | Not quantified in source |
| Conditions | [125I]PAB homologous competition binding in A2058 human malignant melanoma cells |
Why This Matters
This affinity value establishes the benchmark for sigma-1 receptor engagement in melanoma cells and provides a quantitative reference point for evaluating alternative imaging agents or ligands.
- [1] John, C. S., et al. (1993). A malignant melanoma imaging agent: synthesis, characterization, in vitro binding and biodistribution of iodine-125-(2-piperidinylaminoethyl)4-iodobenzamide. Journal of Nuclear Medicine, 34(12), 2169-2175. View Source
